molecular formula C20H33BN2O4 B13334363 5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B13334363
M. Wt: 376.3 g/mol
InChI Key: PYANKUAQPSSGIZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multiple steps:

    Formation of the Pyrrolo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetrahydro-2H-pyran-2-yl Group: This is achieved through an etherification reaction, where the tetrahydro-2H-pyran-2-yl group is attached to the core structure.

    Incorporation of the Dioxaborolan Group: This step involves the formation of a boronate ester, typically using a boronic acid derivative and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can be performed on the pyrrolo[1,2-b]pyrazole core, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydro-2H-pyran-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced forms of the pyrrolo[1,2-b]pyrazole core.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent interactions, which are useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the boronate ester group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C20H33BN2O4

Molecular Weight

376.3 g/mol

IUPAC Name

5,5-dimethyl-2-(oxan-2-yloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydropyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C20H33BN2O4/c1-18(2)11-15-17(21-26-19(3,4)20(5,6)27-21)14(22-23(15)13-18)12-25-16-9-7-8-10-24-16/h16H,7-13H2,1-6H3

InChI Key

PYANKUAQPSSGIZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2COC4CCCCO4)(C)C

Origin of Product

United States

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